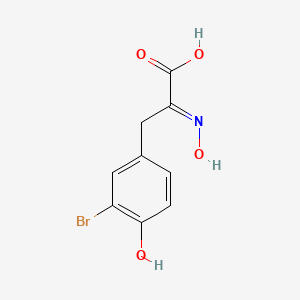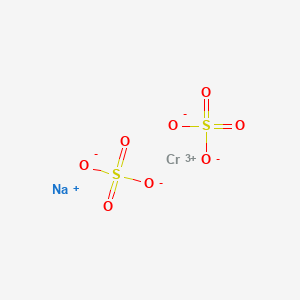
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide is an organozinc compound with the molecular formula CH3O2CCH(CH3)CH2ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable due to its ability to act as an intermediate in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide can be synthesized through the reaction of 3-methoxy-2-methyl-3-oxopropyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The reaction is carried out at low temperatures to ensure the stability of the organozinc compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The compound is typically produced as a solution in THF, which is then stored under an inert atmosphere to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules .
Applications De Recherche Scientifique
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of natural products and pharmaceuticals.
Biology: The compound is used in the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of compounds with potential therapeutic applications, including anticancer and antiviral agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state of the reaction. This allows for the efficient formation of complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-2-methyl-3-oxopropylzinc iodide: Similar in structure but uses iodine instead of bromine.
3-Methoxy-2-methyl-3-oxopropylzinc chloride: Uses chlorine instead of bromine.
3-Methoxy-2-methyl-3-oxopropylzinc fluoride: Uses fluorine instead of bromine.
Uniqueness
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide is unique due to its specific reactivity and stability in THF. The bromine atom provides a balance between reactivity and stability, making it a versatile reagent for various synthetic applications .
Propriétés
Formule moléculaire |
C6H11BrOZn |
|---|---|
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
bromozinc(1+);(2R)-2-methanidylpentan-3-one |
InChI |
InChI=1S/C6H11O.BrH.Zn/c1-4-6(7)5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1/t5-;;/m1../s1 |
Clé InChI |
OFQBBCKFAGXXNE-ZJIMSODOSA-M |
SMILES isomérique |
CCC(=O)[C@@H](C)[CH2-].[Zn+]Br |
SMILES canonique |
CCC(=O)C(C)[CH2-].[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13732138.png)










